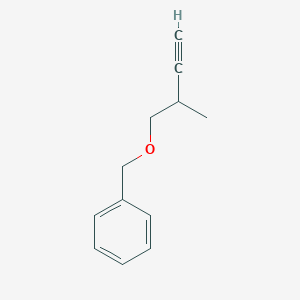

2-methylbut-3-ynoxymethylbenzene

描述

2-Methylbut-3-ynoxymethylbenzene is a propargyl ether derivative characterized by a benzene ring substituted with a methoxymethyl group containing a terminal alkyne (but-3-ynyl) and a methyl branch. This structure confers unique reactivity, particularly in cycloaddition reactions and metal-catalyzed transformations.

属性

分子式 |

C12H14O |

|---|---|

分子量 |

174.24 g/mol |

IUPAC 名称 |

2-methylbut-3-ynoxymethylbenzene |

InChI |

InChI=1S/C12H14O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h1,4-8,11H,9-10H2,2H3 |

InChI 键 |

MXJQAGCBHJCTTF-UHFFFAOYSA-N |

规范 SMILES |

CC(COCC1=CC=CC=C1)C#C |

产品来源 |

United States |

准备方法

Ethynylation of Acetone with Acetylene

The preparation of 2-methyl-3-butyne-2-ol, a critical precursor for 2-methylbut-3-ynoxymethylbenzene, is extensively detailed in patent CN104045518A. This method employs acetylene and acetone in liquid ammonia, catalyzed by potassium hydroxide under pressurized conditions (1.5–2.8 MPa). The homogeneous reaction system ensures high solubility of acetylene, facilitating a 30–55°C exothermic ethynylation process.

Reaction Parameters and Yields

| Parameter | Range | Optimal Value (Example 1) |

|---|---|---|

| Acetylene:Acetone ratio | 1:0.45–2.05 | 1:0.45 |

| KOH:Acetone ratio | 1:18.6–124.5 | 1:18.6 |

| Temperature | 30–55°C | 30°C |

| Reaction time | 1.0–3.2 hours | 1.1 hours |

| Yield | 82.5% (Example 1) | 99.69% purity |

The process leverages flash distillation at 60–90°C to separate crude 2-methyl-3-butyne-2-ol from ammonia and unreacted acetone. Recycling of gaseous byproducts (acetylene and ammonia) enhances atom economy, while salting-out dehydration minimizes energy consumption during purification.

Etherification Strategies for this compound

Williamson Ether Synthesis

The Williamson reaction offers a classical route to ethers, involving nucleophilic substitution between an alkoxide and an alkyl halide. For this compound, this necessitates:

-

Generation of Sodium Benzyloxide : Benzyl alcohol is deprotonated using NaH or KOH in anhydrous THF.

-

Synthesis of 2-Methyl-3-butynyl Bromide : Bromination of 2-methyl-3-butyne-2-ol using PBr₃ or HBr, though this step faces challenges due to the tertiary alcohol’s steric hindrance and potential alkyne side reactions.

Limitations :

-

Low yields (<50%) due to competing elimination reactions.

-

Instability of 2-methyl-3-butynyl bromide at elevated temperatures.

Mitsunobu Coupling

The Mitsunobu reaction circumvents alkyl halide instability by directly coupling 2-methyl-3-butyne-2-ol with benzyl alcohol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. This method achieves regioselective ether formation under mild conditions (0–25°C).

Optimized Conditions :

-

Solvent : THF or DMF.

-

Molar ratio (Alcohol:DIAD:PPh₃) : 1:1.2:1.2.

-

Yield : ~75% (theoretical, based on analogous propargyl ether syntheses).

Catalytic Propargylation of Benzyl Alcohol

Base-Catalyzed Direct Coupling

A novel approach involves the base-catalyzed reaction of 2-methyl-3-butyne-2-ol with benzyl bromide in the presence of K₂CO₃. This one-pot method simplifies purification but requires stringent moisture control.

Reaction Profile :

Transition Metal Catalysis

Palladium-catalyzed coupling, inspired by methodologies in heterocyclization, could enable C–O bond formation via oxidative addition. For example, Pd(PPh₃)₄ with CuI as a co-catalyst in DMF at 100°C may facilitate cross-coupling between benzyl chlorides and propargyl alcohols.

Challenges :

-

Complying with strict anhydrous conditions.

-

Catalyst deactivation by alkyne coordination.

化学反应分析

Types of Reactions

Oxidation: 2-methylbut-3-ynoxymethylbenzene can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Benzyl chloride in the presence of a base like potassium carbonate in dichloromethane.

Major Products Formed

Oxidation: Benzyl ketone or benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various benzyl-substituted compounds depending on the nucleophile used.

科学研究应用

2-methylbut-3-ynoxymethylbenzene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the development of novel therapeutic agents and drug delivery systems.

Industry: It is utilized in the production of polymers, resins, and specialty chemicals.

作用机制

The mechanism of action of 2-methylbut-3-ynoxymethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular functions and metabolic pathways .

相似化合物的比较

Comparison with Similar Compounds

The compound’s key distinguishing features lie in its alkyne functionality and methyl substitution. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Key Properties

Key Differences

Reactivity in Cycloadditions: The terminal alkyne in this compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry." In contrast, non-alkynyl analogs like benzyl methyl ethers lack this reactivity. Compared to heterocyclic compounds (e.g., oxazoloquinolines), the alkyne group offers orthogonal reactivity for modular synthesis.

This contrasts with 3-methylbenzamide derivatives, where methyl groups enhance directing-group efficacy in C–H activation.

Synthetic Pathways: Propargyl ethers like this compound are typically synthesized via Williamson ether synthesis using propargyl halides and benzyl alcohols. This differs from heterocyclic analogs (e.g., oxazoloquinolines), which often require acid-catalyzed cyclization (e.g., PPA at 130–140°C).

Thermal Stability :

- Propargyl ethers are prone to exothermic decomposition under heat or acidic conditions, unlike more stable amide derivatives (e.g., 3-methylbenzamides).

常见问题

Q. What are the recommended methods for synthesizing 2-methylbut-3-ynoxymethylbenzene in a laboratory setting?

- Methodological Answer : The compound can be synthesized via alkynylation and etherification reactions. For example, describes a structurally similar compound synthesized by reacting propargyl derivatives with benzyl halides under mild alkaline conditions. Key steps include:

- Using a Pd-catalyzed Sonogashira coupling for introducing the alkyne moiety.

- Purification via column chromatography (Rf value: 0.47 in pentane/EtOAc 20:1) to isolate the product.

- Structural confirmation using NMR (e.g., δ 4.65 ppm for the methylene group) and NMR (e.g., δ 86.1 ppm for the alkyne carbon) .

Safety protocols (e.g., glove use, fume hoods) from and should be followed due to acute toxicity risks.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : TLC (e.g., Rf 0.47 in pentane/EtOAc 20:1) for preliminary purity checks .

- Spectroscopy : NMR to confirm methylene protons (δ 4.65 ppm) and alkyne protons (δ 2.49 ppm). NMR to verify quaternary carbons (e.g., δ 138.9 ppm for aromatic carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (CHO).

Q. What safety protocols are critical when handling this compound in experimental settings?

- Methodological Answer :

- PPE : Nitrile gloves and flame-retardant lab coats ().

- Ventilation : Use fume hoods to avoid inhalation exposure (EU-GHS/CLP Category 4 for acute toxicity) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and avoid drainage contamination ().

Advanced Research Questions

Q. What mechanistic insights are available for cyclopropanation reactions involving this compound derivatives?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ NMR to track intermediate formation.

- Isotopic Labeling : Use -labeled precursors (e.g., ’s deuterated analogs) to trace bond reorganization.

- Computational Modeling : Density Functional Theory (DFT) to predict transition states and regioselectivity in cyclopropanation .

Q. How do solvent polarity and temperature influence the stability of this compound during storage and reactions?

- Methodological Answer :

- Stability Tests : Conduct accelerated degradation studies in solvents (e.g., DCM, benzene) at 25°C and 40°C. Monitor decomposition via HPLC.

- Polarity Effects : Non-polar solvents (e.g., pentane) minimize alkyne oxidation, as suggested by ’s purification protocol.

- Low-Temperature Storage : Store at -20°C under inert gas (N) to prevent polymerization .

Q. What advanced analytical techniques resolve contradictions in spectral data of this compound analogs?

- Methodological Answer :

- 2D NMR : HSQC and HMBC to assign ambiguous signals (e.g., distinguishing alkyne vs. aromatic carbons).

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives.

- Cross-Validation : Compare experimental IR stretching frequencies (C≡C ~2100 cm) with computational predictions .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- DFT Calculations : Optimize geometries of intermediates and transition states using software like Gaussian.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzene ring.

- Machine Learning : Train models on existing kinetic data (e.g., ’s isomer studies) to predict reaction outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。